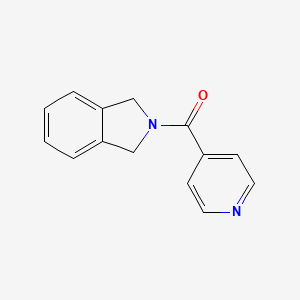
Isoindolin-2-il(piridin-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features an isoindoline core linked to a pyridine ring via a methanone bridge
Aplicaciones Científicas De Investigación
Isoindolin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Isoindolin-2-yl(pyridin-4-yl)methanone has been identified as a relevant scaffold for protein kinase inhibition . The primary targets of this compound are Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cell cycle regulation and neuronal development, respectively.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases. The aminopyrimidine and pyridine moieties of the compound, as well as substituents at certain positions, are critical for these interactions . The planarity of the compound’s structure is essential to maintain its inhibitory potency .
Biochemical Pathways
Upon binding to CLK1 and DYRK1A, Isoindolin-2-yl(pyridin-4-yl)methanone inhibits their kinase activity, affecting downstream signaling pathways. This can lead to changes in cell cycle progression and neuronal development processes .
Result of Action
The molecular and cellular effects of Isoindolin-2-yl(pyridin-4-yl)methanone’s action would depend on the specific context of its use. In general, inhibition of CLK1 and DYRK1A could lead to altered cell cycle dynamics and neuronal development .
Análisis Bioquímico
Biochemical Properties
Isoindolin-2-yl(pyridin-4-yl)methanone has been found to interact with various enzymes and proteins
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoindolin-2-yl(pyridin-4-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of isoindolin-2-yl(pyridin-4-yl)methanone may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Isoindolin-2-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines and pyridines, which can be further utilized in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Isoindolin-2-yl(pyridin-4-yl)methanone can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoindoline-1,3-dione derivatives: These compounds are structurally related and have applications in pharmaceuticals and materials science.
Pyridin-2-yl-methanones: These compounds are important intermediates in the synthesis of various pharmaceuticals and materials.
The uniqueness of isoindolin-2-yl(pyridin-4-yl)methanone lies in its specific combination of the isoindoline and pyridine moieties, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNUVGOXSYNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
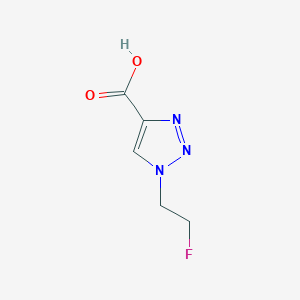
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
![3-{1-[2-(2-Fluorophenoxy)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2541024.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
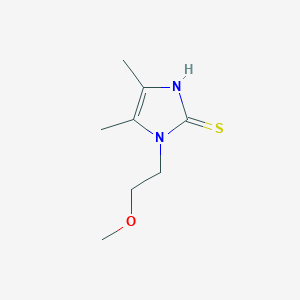
![6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2541032.png)
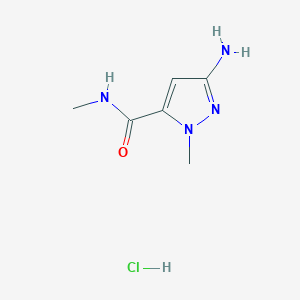
![3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID](/img/structure/B2541034.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)
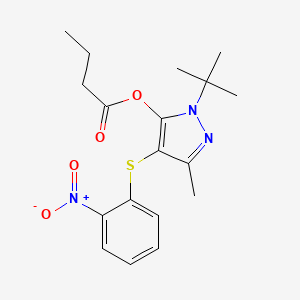
![1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2541039.png)
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)
